

Comprehensive Technical Guide: Pharmacological Properties of Astringin

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Compound Focus: Astringin

CAS No.: 29884-49-9

Cat. No.: S519586

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Introduction to the Compound

Astringin is a naturally occurring stilbenoid compound, chemically identified as the 3-β-D-glucoside of piceatannol. This bioactive phytochemical is classified among the hydroxylated stilbenes and is structurally characterized by a 1,2-diphenylethylene nucleus with glycosidic substitution. The compound is primarily found in the bark of **Sitka spruce (Picea sitchensis)** and other related plant species [1] [2].

As a stilbene derivative, **astringin** shares structural similarities with resveratrol but possesses distinct functional modifications that enhance its biological activity and pharmacological potential. The compound demonstrates significant **antioxidant capacity** due to its phenolic structure, which facilitates free radical scavenging and electron donation. Recent scientific investigations have revealed that **astringin** exhibits a diverse range of pharmacological activities, including **anti-inflammatory, antioxidant, antiviral, and anti-apoptotic properties**, positioning it as a promising candidate for therapeutic development [1] [2].

Detailed Pharmacological Activities

Anti-inflammatory and Antioxidant Properties

Astringin demonstrates significant efficacy in modulating oxidative stress and inflammatory pathways, with particularly promising applications in respiratory conditions:

- **Cellular Protection in Lung Injury Models:** In LPS-induced acute lung injury using A549 lung epithelial cells, **astringin** (25-75 µg/mL) significantly reduced oxidative stress and inflammatory markers in a **dose-dependent manner**. Treatment resulted in decreased production of **reactive oxygen species (ROS)** and lipid peroxidation products, while enhancing cellular viability against LPS-induced toxicity [2].
- **Inflammatory Cytokine Suppression:** **Astringin** treatment markedly inhibited the production and secretion of key pro-inflammatory cytokines, including **TNF-α, IL-1β, and IL-6**. This anti-inflammatory effect was mediated through suppression of the **PI3K/AKT/NF-κB signaling pathway**, as confirmed through western blot analysis showing reduced phosphorylation of these signaling components [2].
- **Molecular Mechanism:** The compound's ability to reduce oxidative stress and inflammatory cytokine production through inhibition of the ROS-mediated **PI3K/AKT/NF-κB pathway** constitutes its primary protective mechanism against LPS-induced acute lung injury. This pathway inhibition represents a promising therapeutic approach for pediatric lung injury conditions [2].

Table 1: Anti-inflammatory and Antioxidant Efficacy of **Astringin** in Experimental Models

Experimental Model	Concentration/Dose	Key Findings	Mechanistic Insights
LPS-induced ALI in A549 cells	25, 50, 75 µg/mL	Reduced ROS generation; decreased TNF-α, IL-1β, IL-6; increased cell viability	Inhibition of PI3K/AKT/NF-κB pathway
Chromium-induced nephrotoxicity in rats	10 mg/kg (oral gavage, 4 weeks)	Reduced oxidative stress markers; improved renal function; decreased apoptotic markers	Inhibition of TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways

Antiviral Activity Against SARS-CoV-2

Recent computational and structural studies have revealed **astringin**'s potential as a natural inhibitor of SARS-CoV-2 replication:

- **Mpro Protease Inhibition:** Molecular docking studies demonstrated that **astringin** exhibits strong binding affinity for the SARS-CoV-2 **main protease (Mpro, PDB ID: 6LU7)**, with a docking score of **-9.319 kcal/mol**. This binding affinity was significantly higher than reference antiviral compounds GC376 (-6.976 kcal/mol) and N3 (-6.345 kcal/mol), suggesting superior target engagement [3].
- **Binding Efficiency and Stability:** Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations confirmed that **astringin** exhibits **favorable ligand efficacy** and binding affinity to Mpro. Molecular dynamic simulations at 300K further demonstrated the **stable binding interaction** throughout the simulation time (100 ns), indicating robust complex formation [3].
- **Structural Interactions:** Analysis of polar and non-polar interactions between **astringin** and Mpro revealed extensive **hydrogen bonding and hydrophobic interactions** with key residues in the protease active site, effectively blocking the enzyme's catalytic activity and thereby inhibiting viral replication [3].

Table 2: Antiviral Activity of **Astringin** Against SARS-CoV-2 Mpro

Parameter	Astringin	Reference Antivirals
Docking Score (kcal/mol)	-9.319	GC376: -6.976; N3: -6.345
Molecular Dynamics Stability	Stable at 300K throughout 100 ns	Variable stability profiles
Ligand Efficiency	Favorable based on MM-GBSA	Moderate to good efficiency
Potential Application	Natural inhibitor of SARS-CoV-2 replication	Established protease inhibitors

Other Pharmacological Activities

Beyond its prominent anti-inflammatory, antioxidant, and antiviral properties, **astringin** demonstrates several additional therapeutic potentials:

- **Ferroptosis Inhibition:** **Astringin** functions as a **ferroptosis inhibitor**, protecting cells from iron-dependent non-apoptotic cell death. In erastin-treated bone marrow-derived mesenchymal stem cells, **astringin** (1-100 μ M) effectively suppressed lipid peroxidation, a hallmark of ferroptotic cell death [1].
- **Anti-apoptotic Activity:** In chromium-induced nephrotoxicity models in rats, **astringin** administration (10 mg/kg for 4 weeks) significantly reduced apoptotic markers and restored biochemical parameters, indicating robust **cytoprotective effects** against toxicant-induced cell death [1].
- **Cytotoxic Selectivity:** While **astringin** itself has demonstrated cytotoxic potential against cancer cells, it exhibits a promising **selectivity profile**. In comparative studies, a related bacterial compound showed higher selectivity indices (2.5) toward cancer cells compared to doxorubicin (1.49), suggesting potential for therapeutic optimization of stilbene derivatives [4].

Experimental Protocols and Methodologies

In Vitro Anti-inflammatory and Antioxidant Assays

Cell Culture and Treatment:

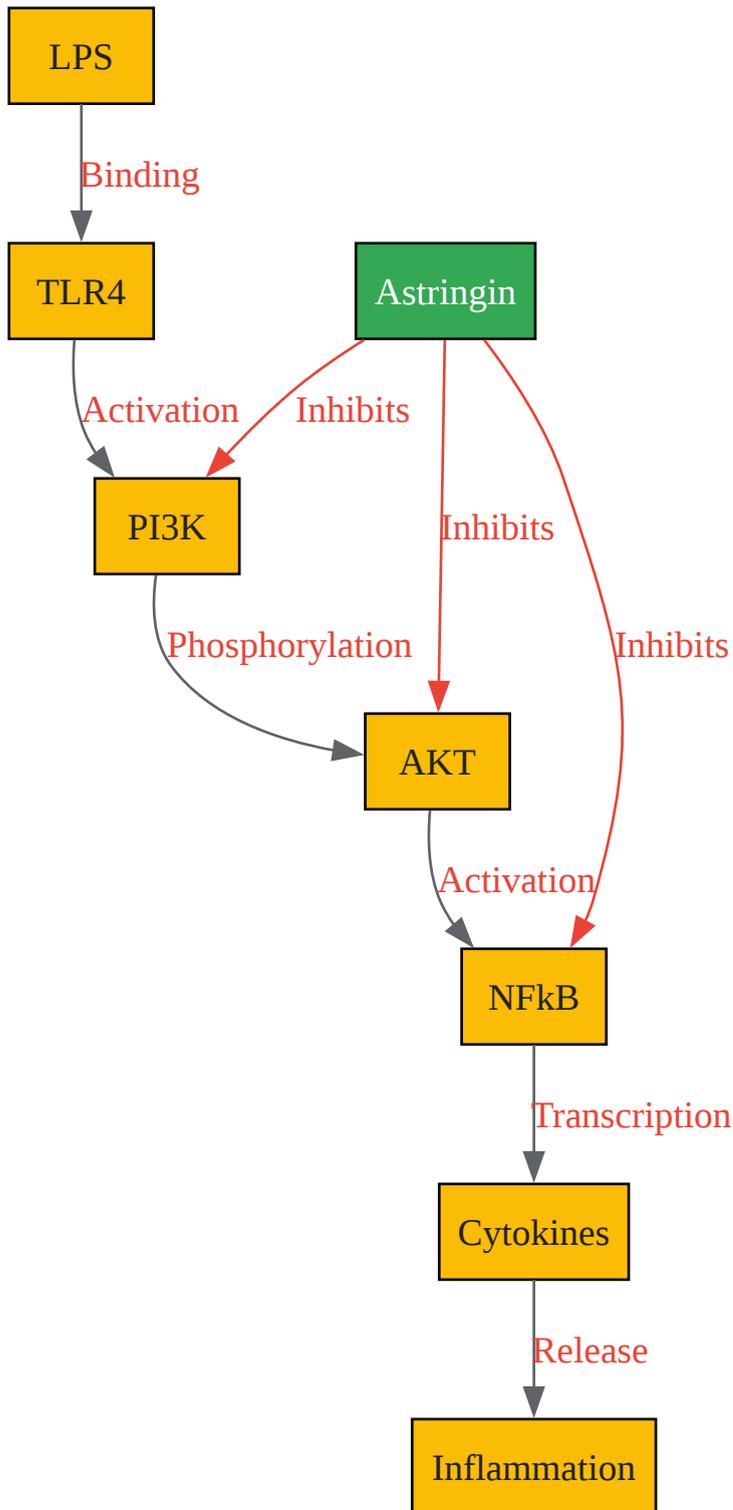
- **Cell Line:** A549 human lung epithelial cells
- **Culture Conditions:** Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and gentamycin at 37°C in 5% CO₂
- **Inflammatory Induction:** Cells stimulated with LPS (concentration specified in source)
- **Astringin Treatment:** Applied at concentrations of 25, 50, and 75 μ g/mL, with pretreatment 1 hour before LPS exposure [2]

Assessment Methods:

- **Cell Viability:** MTT assay performed after 24 hours of co-incubation
- **Oxidative Stress Markers:** ROS generation measured using DCFH-DA fluorescence; MDA levels assessed via thiobarbituric acid reactive substances (TBARS) assay
- **Inflammatory Cytokines:** TNF- α , IL-1 β , and IL-6 levels measured using ELISA

- **Protein Expression:** Western blot analysis of PI3K, AKT, NF-κB pathway components [2]

Pathway Analysis: The anti-inflammatory mechanism of **astringin** can be visualized through the following signaling pathway:



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Figure 1: **Astringin** inhibition of PI3K/AKT/NF- κ B signaling pathway

Molecular Docking Protocol for SARS-CoV-2 Mpro

Protein Preparation:

- **Source:** Crystallographic structure of SARS-CoV-2 Mpro (PDB Code: 6LU7) retrieved from Protein Data Bank
- **Preparation Steps:** Using Protein Preparation Wizard in Maestro v12.3 Schrödinger:
 - Added missing residues
 - Removed all ligands except cofactors and crystallographic water molecules
 - Adjusted H-bonds at variable pH
 - Assigned bond order and protonated structures according to pH 7.0
 - Minimized structures using OPLS force field [3]

Ligand Preparation:

- **Structure Drawing:** **Astringin** structure drawn using ChemDraw
- **Preparation Steps:** Using LigPrep module in Maestro:
 - Energy minimization performed using OPLS-2005 force field
 - Generated low-energy conformers
 - Assigned proper protonation states [3]

Docking Methodology:

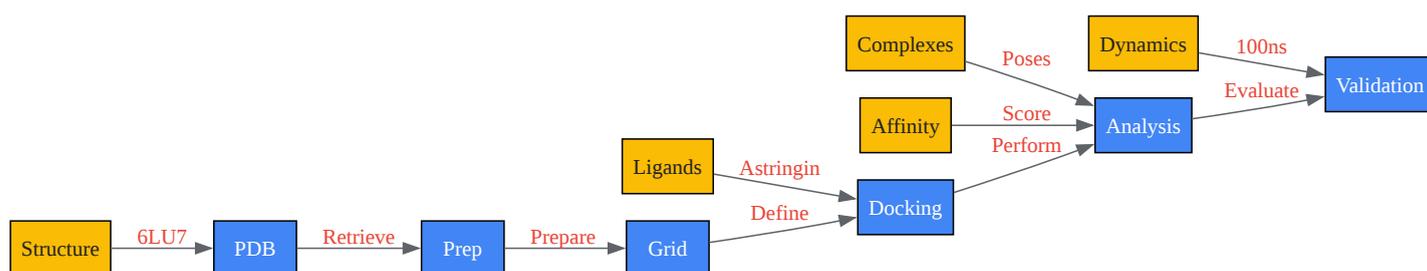
- **Software:** Glide module in Maestro Schrödinger suite
- **Grid Generation:** Binding pocket defined using receptor grid generation, constituting key residues involved in ligand binding
- **Docking Parameters:** XP (extra precision) molecular docking calculations performed with default parameters
- **Analysis:** Multiple poses generated for each compound; binding affinities calculated and compared [3]

Binding Validation:

- **MM-GBSA Calculations:** Prime MM-GBSA used to calculate binding free energy (ΔG_{bind}) using equation: $\Delta G_{\text{bind}} = \Delta E_{\text{MM}} + \Delta G_{\text{solv}} + \Delta G_{\text{GSA}}$
- **Molecular Dynamics:** Desmond v12.3 used for MD simulations:

- System built using Desmond system builder
- Orthorhombic box shape with water molecules added
- Systems neutralized with Na⁺/Cl⁻ ions
- Simulations run for 100 ns at 300K temperature and 1.013 bars pressure
- OPLS3e force field applied for greater accuracy [3]

The molecular docking and validation workflow is systematically outlined below:



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Figure 2: Workflow for molecular docking and validation of *astringin*

Research Summary and Perspectives

Astringin demonstrates compelling **multi-mechanistic pharmacological activity** across various disease models, with particular promise in inflammatory, oxidative, and viral pathologies. The compound's ability to simultaneously modulate **multiple signaling pathways** (PI3K/AKT/NF- κ B, TLR4/MyD88, and HMGB1/RAGE) while exhibiting direct antiviral effects through SARS-CoV-2 Mpro inhibition positions it as a valuable scaffold for drug development.

The **complementary activities** of **astringin**—addressing both the inflammatory response and underlying viral replication—suggest potential for broad-spectrum therapeutic applications. Furthermore, its natural origin and demonstrated safety profile in experimental models enhance its attractiveness as a lead compound. Future research should focus on **systematic in vivo validation**, structure-activity relationship studies to optimize potency, and investigation of synergistic effects with established therapeutic agents.

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